Bosentan-13C2, d4
Description
Bosentan-13C2, d4 is a stable isotope-labeled analog of bosentan, a dual endothelin receptor antagonist used clinically to treat pulmonary arterial hypertension. This compound incorporates two carbon-13 (13C) atoms and four deuterium (D) atoms at specific positions in its structure (C₂⁵¹³C₂H₂₅D₄N₅O₆S) . The isotopic labeling facilitates its use as an internal standard in quantitative mass spectrometry, enabling precise pharmacokinetic and metabolic studies of bosentan without interference from endogenous molecules. Its molecular weight is 557.62 g/mol, and it retains the pharmacological inactivity of the parent compound while providing analytical advantages in trace detection .
Properties
Molecular Formula |
C₂₅¹³C₂H₂₅D₄N₅O₆S |
|---|---|
Molecular Weight |
557.62 |
Synonyms |
4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy-13C2, d4)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; p-tert-Butyl-N-[6-(2-hydroxyethoxy-13C2, d4)-5-(o-methoxyphenoxy)_x000B_-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide; Actelion-13C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Isotopic Labeling Efficiency in Bosentan Analogs
| Compound | Isotopic Purity (%) | Chromatographic Resolution |
|---|---|---|
| This compound | >98 | Baseline separation from bosentan |
| Bosentan-d5 | >99 | Slight retention time shift |
| Non-labeled bosentan | N/A | Subject to matrix interference |
Source: Pharmaffiliates analytical data
Table 2: Functional Comparison with Inflammatory Mediators
| Parameter | This compound | LTD4 |
|---|---|---|
| Receptor Binding | None | CysLT1R (Kd = 0.1–1 µM) |
| OxLDL Uptake | Not applicable | ↑ 2.5-fold via CD36 |
| MCP-1 Induction | None | ↑ 3-fold at 0.5 µM |
Limitations and Notes
- The provided evidence lacks direct comparative studies of This compound with other isotope-labeled endothelin antagonists.
- Further studies are needed to explore isotopic variants of bosentan in metabolic stability assays or drug-drug interaction models.
Q & A
Q. How to address peer-review critiques regarding incomplete characterization of this compound?
- Methodological Answer : Re-evaluate data against the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For gaps in isotopic validation, repeat experiments with stricter controls and submit revised figures with error bars. Cite primary literature on isotopic standards to contextualize methodological choices .
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